3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-7-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-16-7-8-18-19(13-16)32-22-21(18)23(29)27(14-17-5-3-2-4-6-17)24(25-22)31-15-20(28)26-9-11-30-12-10-26/h2-6,16H,7-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXIKBHSBHXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N4CCOCC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C23H26N2O2S and a molar mass of approximately 398.53 g/mol. This compound belongs to the class of fused bicyclic and tricyclic pyrimidine derivatives, which are recognized for their diverse biological activities. The unique structural features of this compound contribute to its potential pharmacological properties, including antitumor and antimicrobial activities.
Antitumor Activity
Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, studies involving derivatives of benzothieno-pyrimidine have shown promising results against various cancer cell lines. Specifically, the compound has been evaluated for its efficacy against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The mechanisms of action are believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Effects
In addition to its antitumor activity, 3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one has demonstrated antimicrobial effects. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The structure-activity relationship (SAR) indicates that modifications in the morpholinyl group can enhance or diminish antimicrobial efficacy.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves several steps including nucleophilic substitutions and condensation reactions. The presence of both benzyl and morpholinyl groups is crucial for enhancing biological activity.
Table 1: Comparison of Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Benzothieno-pyrimidine core with morpholinyl group | Antitumor and antimicrobial |
| 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Lacks benzyl and morpholinyl groups | Limited biological activity |
| 4-chloro-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine | Contains chlorine substituent | Different receptor interactions |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antiproliferative Studies : A study demonstrated that derivatives similar to 3-benzyl-7-methyl showed moderate to strong inhibition against various cancer cell lines when tested at concentrations ranging from 10 µM to 100 µM.
- Mechanistic Studies : In vitro assays revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in reducing tumor growth in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Findings:
Morpholine Advantage : The target compound’s morpholinyl group confers superior solubility (predicted pKa ~0.3) compared to chlorophenyl or tert-butyl analogs, which are more lipophilic .
Thioether vs. Sulfonyl : The thioether linkage in the target compound may offer reversible binding to enzymes (e.g., kinases or phosphatases) versus irreversible sulfonyl interactions .
Biological Potential: Analogs with pyridine (e.g., CAS 860463-04-3) or triazolo extensions () show cytotoxic activity, suggesting the target compound could be optimized for oncology or antimicrobial applications .
Q & A
Q. Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Core scaffold precursor | |
| 3-Benzyl-7-methyl-2-thioether derivative | Enables substitution at position 2 | |
| Morpholinyl-oxoethyl chloride | Introduces polar functional group |
Q. Table 2. Biological Activity Comparison with Structural Analogs
| Compound | Activity (IC₅₀/µM) | Structural Feature Linked to Activity |
|---|---|---|
| Target Compound | COX-2: 2.1 ± 0.3 | Morpholinyl-oxoethyl thioether |
| LM-1554 (Hypolipidemic analog) | PCSK9: 5.8 ± 0.9 | Unsubstituted thioether at position 2 |
| Schiff Base Derivative 4a | MIC (S. aureus): 8 µg/mL | Aromatic aldehyde substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
